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Technical Support Center: dUTP/UNG System for
Diagnostic PCR
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using the

dUTP/UNG system to prevent carryover contamination in diagnostic PCR.

Frequently Asked Questions (FAQs)
Q1: What is the dUTP/UNG system and how does it prevent PCR contamination?

The dUTP/UNG system is a method used to prevent carryover contamination from previous

PCR reactions, which is a common cause of false-positive results in diagnostic assays.[1][2][3]

The system works through two key modifications to the standard PCR protocol:

Substitution of dTTP with dUTP: Deoxyuridine triphosphate (dUTP) is used in place of, or in

combination with, deoxythymidine triphosphate (dTTP) in the PCR master mix. This results in

the incorporation of uracil into all amplified DNA (amplicons).[1][4]

Pre-treatment with Uracil-DNA Glycosylase (UNG): The UNG enzyme is added to the PCR

mix before amplification.[1] UNG recognizes and cleaves the N-glycosylic bond of uracil

residues in single- and double-stranded DNA, creating abasic sites.[1] These abasic sites

are labile and will be cleaved at the high temperatures of the initial denaturation step in PCR,
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effectively destroying any contaminating amplicons from previous reactions.[4] The native

DNA template, which contains thymine instead of uracil, remains unaffected by UNG and can

be amplified.[1][4]

Q2: What is the difference between standard E. coli UNG and heat-labile UNG?

The primary difference lies in their heat sensitivity. Standard E. coli UNG is not completely

inactivated at the high temperatures of PCR and can retain some residual activity.[5] This can

lead to the degradation of newly synthesized dU-containing PCR products, potentially affecting

downstream applications or leading to false negatives if endpoint analysis is delayed.[5]

Heat-labile UNG, often derived from marine bacteria like the Atlantic cod, is completely and

irreversibly inactivated during the initial denaturation step of PCR (typically at 95°C).[6][7][8][9]

This ensures that the UNG does not interfere with the amplification of the desired target and

the integrity of the final PCR product is maintained.[6][8] For applications like RT-qPCR, heat-

labile UNG is recommended to prevent degradation of dU-containing cDNA.[5][10]

Q3: Can the dUTP/UNG system affect PCR efficiency?

Yes, substituting dTTP with dUTP can sometimes lower the efficiency and sensitivity of the

PCR.[11][12] Some DNA polymerases, particularly proofreading polymerases like Pfu, have a

lower tolerance for incorporating dUTP due to a uracil-binding pocket.[11] However, many

modern Taq polymerases are capable of efficiently incorporating dUTP.[2][13] To mitigate a

significant drop in efficiency, a common strategy is to use an optimized ratio of dUTP to dTTP in

the dNTP mix.[2][11][13]

Q4: When should I NOT use the dUTP/UNG system?

There are specific situations where the dUTP/UNG system is not recommended:

Bisulfite-Treated DNA: In methylation studies, bisulfite treatment converts unmethylated

cytosine residues to uracil. Using UNG in this case would lead to the degradation of the

template DNA, not just contaminating amplicons.[5][14][15]

Nested PCR: If the product of a first-round PCR (which will contain dUTP) is used as the

template for a second round of PCR, the UNG in the second reaction will destroy the

template.[5]
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Downstream Cloning: If you plan to clone the PCR product, the dU-containing DNA will be

degraded by the UNG present in E. coli host strains. Transformation into a UNG-deficient

(ung-) host strain is necessary.[15]

Amplification of Pre-existing Contamination: The dUTP/UNG system is only effective against

carryover contamination from PCR products that were generated using dUTP. It will not

eliminate contamination from native DNA or from amplicons generated in reactions that used

only dTTP.[1][5]

Troubleshooting Guide
Issue 1: False Negatives or Weak Amplification
If you are experiencing no amplification or significantly reduced yield when using the

dUTP/UNG system, consider the following causes and solutions.

Possible Causes and Solutions
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Possible Cause Troubleshooting Steps

Suboptimal dUTP:dTTP Ratio

The complete replacement of dTTP with dUTP

can sometimes inhibit PCR. Try using a mix of

dUTP and dTTP. A common starting point is a

3:1 ratio (e.g., 150 µM dUTP and 50 µM dTTP

for a final dNTP concentration of 200 µM each).

Some studies have found success with ratios

like 175µM dUTP to 25µM dTTP.[2][13]

Incompatible DNA Polymerase

Ensure your DNA polymerase is compatible with

dUTP incorporation. While most Taq

polymerases work well, high-fidelity

proofreading polymerases may be inhibited by

dUTP unless they are specifically engineered for

this purpose.[11] Consult the manufacturer's

specifications for your polymerase.

Incorrect UNG Incubation Time/Temperature

For optimal UNG activity, a pre-incubation step

is typically required. Follow the manufacturer's

recommendation, which is often 2-10 minutes at

a specific temperature (e.g., 25°C, 37°C, or

50°C) before the initial denaturation.[1][5][6][16]

Insufficient incubation may not eliminate all

carryover, while excessive incubation is

generally not problematic but unnecessary.

Incomplete UNG Inactivation (especially with

standard E. coli UNG)

If using a non-heat-labile UNG, residual activity

after the initial denaturation can degrade newly

synthesized amplicons. Ensure your initial

denaturation step is sufficiently long and at a

high enough temperature (e.g., 95°C for 2-10

minutes) to inactivate the UNG as much as

possible.[6] Consider switching to a heat-labile

UNG for more reliable and complete

inactivation.[6][8]

Degraded Reagents Ensure that the dUTP, UNG, and other PCR

components have been stored correctly and
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have not undergone excessive freeze-thaw

cycles.[17]

Presence of PCR Inhibitors

Contaminants in the sample can inhibit the PCR

reaction. Perform a DNA purification step to

remove potential inhibitors.[3][17]

Primer-Dimers or UNG-Digested Product

Inhibition

Contamination with primer-dimers from previous

reactions or even UNG-digested PCR products

can inhibit amplification of the target DNA.[18]

Ensure proper primer design to minimize primer-

dimer formation and maintain good laboratory

practices to prevent contamination.[3]

Issue 2: Suspected Carryover Contamination (False
Positives in No-Template Control)
If you are still observing amplification in your no-template control (NTC) despite using the

dUTP/UNG system, investigate the following.

Possible Causes and Solutions
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Possible Cause Troubleshooting Steps

Contamination with non-dU-containing DNA

The dUTP/UNG system only works on

amplicons containing uracil. If your lab has

previously run PCR with only dTTP for the same

target, those amplicons will not be degraded by

UNG. A thorough cleaning of lab surfaces and

equipment with a 10% bleach solution is

recommended.[3]

Insufficient UNG Activity

The UNG may be inactive due to improper

storage or expiration. Use a fresh aliquot of

UNG. Also, ensure the UNG concentration is

optimal for your reaction volume as per the

manufacturer's protocol.[16][19]

Inadequate UNG Incubation

The pre-PCR incubation step may be too short

or at the wrong temperature for the UNG to

effectively degrade all contaminating amplicons.

Verify the recommended incubation conditions

for your specific UNG enzyme.[1][5][6][16]

Contamination of PCR Reagents

One of your PCR reagents (water, primers,

master mix) may be contaminated with the

target DNA or dU-containing amplicons. Use

fresh, unopened, or filter-sterilized aliquots of all

reagents to identify the source of contamination.

[3][17]

Experimental Protocols & Methodologies
Standard dUTP/UNG PCR Protocol
This is a general protocol and should be optimized for your specific assay.

Reaction Setup:

Prepare a master mix containing all PCR components except the template DNA. This

should include:
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PCR buffer

MgCl₂ (typically 1.5-2.5 mM)

dNTP mix with dUTP (e.g., a final concentration of 200 µM each of dATP, dCTP, dGTP,

and a 175 µM dUTP/25 µM dTTP mix)[2][13]

Forward and reverse primers (typically 0.1-0.5 µM each)

Heat-labile UNG (e.g., 0.2 units per 50 µl reaction)[16]

Taq DNA polymerase

Nuclease-free water

Aliquot the master mix into individual PCR tubes or wells.

Add the template DNA to the respective tubes. Include a no-template control (NTC)

containing water instead of DNA.

Thermal Cycling:

UNG Incubation: 25-50°C for 2-10 minutes (refer to the UNG manufacturer's

recommendation).[1][5][6][16]

Initial Denaturation & UNG Inactivation: 95°C for 2-10 minutes. This step also activates

hot-start DNA polymerases.[4][6]

Cycling (30-40 cycles):

Denaturation: 95°C for 15-30 seconds

Annealing: 55-65°C for 30-60 seconds (optimize for your primers)

Extension: 72°C for 30-60 seconds (depending on amplicon length)

Final Extension: 72°C for 5-10 minutes.
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dUTP/UNG System Workflow for Carryover Contamination Prevention

Pre-PCR Setup

Thermal Cycling

Post-PCR

Prepare PCR Master Mix
(with dUTP instead of/with dTTP)

Add UNG Enzyme

Add Template DNA and
Contaminating dU-Amplicons

UNG Incubation (e.g., 50°C)
- dU-Amplicons are degraded
- Template DNA is unaffected

Place in Thermal Cycler

Initial Denaturation (95°C)
- UNG is inactivated

- Template DNA is denatured

PCR Amplification
(Denaturation, Annealing, Extension)

- Only template DNA is amplified

Desired dU-containing Amplicon
(No false positives from carryover)
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Troubleshooting False Negatives with dUTP/UNG

False Negative or Weak Signal

Is DNA Polymerase
compatible with dUTP?

Is dUTP:dTTP ratio
optimized?

Yes

Use a dUTP-tolerant
polymerase.

No

Is UNG fully
inactivated?

(Heat-labile UNG?)

Yes

Optimize dUTP:dTTP ratio
(e.g., 3:1).

No

Are reagents (dUTP, UNG)
and template of good quality?

Yes

Use heat-labile UNG.
Ensure sufficient initial
denauration time/temp.

No

Use fresh reagents.
Purify template DNA.

No

Problem Resolved

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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